N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide

Medicinal chemistry Physicochemical profiling Lipophilicity

Sourcing high-purity, structurally unique acrylamide building blocks for covalent inhibitor programs is often bottlenecked by limited commercial availability. This compound resolves that need with its distinctive 3-fluoro-4-methoxyphenyl substitution and propan-2-yl spacer, providing a reactive acrylamide handle for cysteine-targeted covalent probe design. • Computed XLogP3=2.3, TPSA=38.3 Ų-within oral drug-like space • 95% purity, available from stock for immediate synthesis • Suitable for focused library construction and SAR exploration

Molecular Formula C13H16FNO2
Molecular Weight 237.274
CAS No. 2361641-17-8
Cat. No. B2923367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide
CAS2361641-17-8
Molecular FormulaC13H16FNO2
Molecular Weight237.274
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)OC)F)NC(=O)C=C
InChIInChI=1S/C13H16FNO2/c1-5-12(16)15-13(2,3)9-6-7-11(17-4)10(14)8-9/h5-8H,1H2,2-4H3,(H,15,16)
InChIKeyWCESQBGNRNHAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide: Identity & Physicochemical Profile


N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide (CAS 2361641-17-8) is a synthetic, fluorinated acrylamide derivative with the molecular formula C₁₃H₁₆FNO₂ and a molecular weight of 237.27 g/mol [1]. The compound features a 3-fluoro-4-methoxyphenyl ring linked via a propan-2-yl spacer to a prop-2-enamide (acrylamide) moiety, which provides a reactive handle for further derivatization [1]. Computed physicochemical properties include an XLogP3 of 2.3 and a topological polar surface area of 38.3 Ų [1]. It is catalogued under PubChem CID 139018739 and is commercially available from Enamine (catalogue EN300-26576394) at 95% purity [1][2].

Core Functionality
Acrylamide-based electrophile for covalent derivatization
Aryl Substitution
3-fluoro-4-methoxyphenyl ring with steric spacer
Property Space
Computed lipophilic and polar profile within drug-like range

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide: Inadequate Evidence for Generic Substitution


Generic substitution of N-[2-(3-fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide with other acrylamide building blocks is not scientifically justified in the absence of direct, quantitative comparator data. The compound's specific substitution pattern—3-fluoro-4-methoxyphenyl coupled with a propan-2-yl spacer—generates a unique combination of electronic, steric, and lipophilic properties (XLogP3 = 2.3, TPSA = 38.3 Ų) that cannot be assumed to be replicated by close analogs [1]. However, it must be explicitly noted that, at the time of this analysis, no published head-to-head biological or physicochemical comparisons between this compound and its closest structural analogs were identified in the accessible, non-excluded literature. Therefore, any claim of superiority over alternatives would be unsupported. The evidence below is limited to class-level inferences drawn from the compound's computed properties and the known behaviour of structurally related acrylamides, and should be treated as provisional until direct comparative data become available.

Direct comparator data absent; substitution may alter reactivity and target engagement.
Computed properties only; experimental logD/TPSA variability may shift behavior across analogs.
Class-level warhead inference; selectivity differences versus alternatives remain unknown.

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide: Differentiation Evidence Gap


Lipophilicity Comparison: Missing Comparator Data

The computed XLogP3 of N-[2-(3-fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide is 2.3 [1]. This value reflects the combined lipophilic contributions of the 3-fluoro-4-methoxyphenyl ring and the propan-2-yl spacer. However, no experimentally measured logP/logD values, nor XLogP3 values for its closest structural analogs (e.g., N-(3-fluoro-4-methoxyphenyl)prop-2-enamide, CAS 303129-65-9, or N-[2-(4-methoxyphenyl)propan-2-yl]prop-2-enamide), were found in the accessible literature to enable a direct quantitative comparison. Therefore, a quantified difference cannot be calculated at this time.

Lipophilicity (XLogP3)
Data to verify
2.3 (computed)
Class-level inference; no experimental logD reported
Comparator XLogP3 data not available
Medicinal chemistry Physicochemical profiling Lipophilicity

Polar Surface Area & Hydrogen Bonding: No Direct Comparator Data

The computed TPSA of N-[2-(3-fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide is 38.3 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. These values place the compound within the range generally considered favourable for oral absorption (TPSA < 140 Ų). However, no direct comparison with the TPSA, HBD, or HBA counts of specific structural analogs (e.g., N-(3-fluoro-4-methoxyphenyl)prop-2-enamide) is possible because the relevant data were not located in the accessible, non-excluded literature. The absence of comparator TPSA values means a quantified difference cannot be asserted.

Polar Surface Area
Class-level inference
TPSA 38.3 Ų; HBD=1, HBA=3
Computed only; drug-like profile unvalidated
Comparator PSA data not available
Drug design Physicochemical properties Oral bioavailability

Acrylamide Reactivity: No Target-Specific Data Available

The compound contains a prop-2-enamide (acrylamide) group, which is a well-known electrophilic warhead capable of forming covalent bonds with cysteine thiols in proteins. This functional group class is employed in targeted covalent inhibitors (e.g., BTK, EGFR inhibitors). However, no quantitative kinetic data (e.g., k_inact/K_I) or selectivity profiling data for this specific compound against any biological target were found in the accessible literature. Furthermore, no direct comparison of its intrinsic reactivity or selectivity with that of other acrylamide-containing building blocks (e.g., N-(3-fluoro-4-methoxyphenyl)prop-2-enamide) is available. The inference of potential utility as a covalent warhead is therefore purely class-level and cannot be used to differentiate this compound from alternative acrylamides for procurement purposes.

Acrylamide Reactivity
Class-level inference
No quantitative kinetic or selectivity data
Covalent warhead class-level inference only
Target-specific profiling required
Covalent inhibitor Chemical biology Electrophilic warhead

N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide: Research Application Scenarios


Building Block for Acrylamide Library Synthesis

The compound can serve as a versatile acrylamide building block for the synthesis of focused compound libraries. Its distinct 3-fluoro-4-methoxyphenyl substitution pattern and propan-2-yl linker offer a unique combination of steric and electronic features that, while not yet benchmarked against analogs, provide synthetic chemists with a differentiated starting point for exploring structure-activity relationships in medicinal chemistry campaigns [1]. The commercial availability from Enamine at 95% purity reduces barriers to initial procurement for exploratory synthesis [2].

Physicochemical Profiling for Drug Discovery

Given its computed XLogP3 of 2.3 and TPSA of 38.3 Ų, this compound falls within a desirable property space for oral drug candidates. It can be included in panels of acrylamide analogs for systematic experimental determination of logD, solubility, permeability, and metabolic stability, thereby generating the comparative data that are currently missing [1]. Such studies would directly inform whether the 3-fluoro-4-methoxy substitution pattern confers a measurable advantage over alternative aryl-acrylamide building blocks.

Covalent Probe Design & Chemical Biology Tools

The acrylamide moiety enables covalent targeting of cysteine residues in proteins of interest. Although no target-specific kinetic data are yet available for this compound, its structural features (fluorine substitution, methoxy group, steric bulk from the gem-dimethyl linker) may—once experimentally profiled—translate into distinct selectivity or reactivity profiles relative to other acrylamides. It is therefore a candidate for inclusion in covalent fragment screening libraries or as a starting point for structure-based optimization of covalent inhibitors [1].

Application
Selection Property
Validation Focus
Acrylamide Library Synthesis
Distinct substitution pattern
Synthesis feasibility & yield optimization
Physicochemical Profiling
Computed drug-like property space
Experimental logD, solubility, permeability assays
Covalent Probe Design
Acrylamide warhead reactivity
Target engagement & selectivity profiling
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